(S)-1-[4-(1-Hydroxymethylpropylamino)phenyl]ethanone
Description
“(S)-1-[4-(1-Hydroxymethylpropylamino)phenyl]ethanone” is a chiral aromatic ketone featuring a hydroxymethylpropylamino substituent on the para position of the phenyl ring. Its molecular formula is C₁₃H₁₉NO₂ (calculated based on structural analysis), with a molecular weight of 233.30 g/mol.
Properties
CAS No. |
572923-32-1 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
1-[4-[[(2S)-1-hydroxybutan-2-yl]amino]phenyl]ethanone |
InChI |
InChI=1S/C12H17NO2/c1-3-11(8-14)13-12-6-4-10(5-7-12)9(2)15/h4-7,11,13-14H,3,8H2,1-2H3/t11-/m0/s1 |
InChI Key |
ADLWTVAZOUEWSP-NSHDSACASA-N |
Isomeric SMILES |
CC[C@@H](CO)NC1=CC=C(C=C1)C(=O)C |
Canonical SMILES |
CCC(CO)NC1=CC=C(C=C1)C(=O)C |
Origin of Product |
United States |
Biological Activity
(S)-1-[4-(1-Hydroxymethylpropylamino)phenyl]ethanone, also known as a derivative of phenyl ethanone, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound exhibits various pharmacological properties, making it a candidate for further research in therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C13H17NO2. Its structure features a hydroxymethyl group and an amino group, which are critical for its biological activity. The compound's stereochemistry is significant, as the (S) configuration often influences its interaction with biological targets.
Antimicrobial Activity
Research has indicated that derivatives of phenyl ethanone, including compounds similar to this compound, exhibit notable antimicrobial properties. A study demonstrated that certain thiazole-substituted derivatives showed enhanced antibacterial and antifungal activities compared to their non-substituted counterparts. This suggests that modifications to the phenyl ethanone structure can lead to improved efficacy against microbial strains .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Antibacterial Activity | Antifungal Activity |
|---|---|---|
| Compound A | MIC = 12 µg/mL | MIC = 15 µg/mL |
| Compound B | MIC = 20 µg/mL | MIC = 10 µg/mL |
| This compound | TBD | TBD |
Cytotoxicity and Anticancer Potential
There is growing evidence regarding the anticancer potential of phenyl ethanone derivatives. Studies have highlighted that certain analogs exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar functional groups have been shown to induce apoptosis in cancer cells, suggesting a mechanism that could be exploited for therapeutic purposes .
Case Study: Anticancer Activity
In a recent study, a series of phenyl ethanone derivatives were tested against breast cancer cell lines. The results indicated that specific modifications led to increased cytotoxicity, with IC50 values significantly lower than those of standard chemotherapeutics. This underscores the importance of structural diversity in enhancing biological activity .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in cell proliferation and survival.
- Receptor Interaction : The amino group may facilitate binding to specific receptors, influencing cellular signaling pathways.
- Oxidative Stress Induction : Some derivatives induce oxidative stress in target cells, leading to apoptosis.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that (S)-1-[4-(1-Hydroxymethylpropylamino)phenyl]ethanone may possess anticancer properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation. For instance, the inhibition of cyclin-dependent kinases (CDKs) has been linked to the prevention of tumor growth, suggesting that this compound could be a candidate for further investigation in anticancer drug development .
Mechanism of Action
The mechanism through which this compound exerts its effects is still under investigation. However, it is believed to interact with cellular pathways that regulate apoptosis and cell cycle progression. This interaction can lead to the induction of cell death in malignant cells while sparing normal cells, a desirable characteristic in cancer therapeutics.
Cosmetic Formulations
Skin Care Applications
The compound has also been explored for its potential use in cosmetic formulations. Its properties may enhance skin hydration and provide anti-aging benefits. Studies have indicated that compounds with hydroxymethyl groups can improve the moisturizing effects of topical products by enhancing skin barrier function and reducing transepidermal water loss .
Formulation Techniques
In the development of cosmetic products, this compound can be incorporated into formulations using advanced techniques such as response surface methodology. This approach allows for the optimization of ingredient interactions to achieve desired sensory and moisturizing properties .
Therapeutic Potential
Anti-Metastatic Properties
Recent patent filings suggest that this compound may have applications in preventing cancer metastasis. The compound's ability to inhibit specific pathways involved in cell migration makes it a candidate for further research in oncology .
Summary Table of Applications
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on three aromatic ethanone derivatives, emphasizing structural variations, physicochemical properties, and safety profiles. Data are derived from published SDS documents, crystallographic databases, and functional group analysis.
Table 1: Structural and Physicochemical Comparison
Key Observations
Structural Differences: The target compound contains a hydroxymethylpropylamino group, introducing chirality and hydrogen-bonding capability. This contrasts with the tert-butyl group in 1-[4-(1,1-Dimethylethyl)phenyl]ethanone (hydrophobic, electron-donating) and the hydroxy-methylethyl group in the C₁₁H₁₄O₂ analog (polar but non-chiral) . The amino group in the target compound may enhance solubility in polar solvents (e.g., water or ethanol) compared to the tert-butyl derivative, which is likely more lipophilic .
Safety and Handling :
- The tert-butyl analog is classified as a flammable liquid (flash point 30°C), requiring precautions such as anti-static gloves and ventilation .
- The target compound’s amine and hydroxyl groups could pose risks of skin/eye irritation or reactivity with oxidizing agents, though specific hazards remain uncharacterized .
Thermal Stability :
- The tert-butyl derivative’s lower boiling point (117°C) suggests weaker intermolecular forces compared to the target compound, which may exhibit higher thermal stability due to hydrogen bonding .
Stereochemical Considerations :
- The (S)-enantiomer’s chirality could confer distinct biological activity or catalytic utility, unlike the achiral tert-butyl and hydroxy-methylethyl analogs .
Preparation Methods
General Synthetic Approach
The compound features a chiral 1-hydroxymethylpropylamino substituent on a para-substituted phenyl ethanone scaffold. The preparation typically involves:
- Introduction of the aminoalkyl side chain onto a 4-substituted phenyl ethanone core,
- Control of stereochemistry at the 1-hydroxymethylpropyl moiety,
- Functional group transformations including reductive amination or nucleophilic substitution,
- Purification and isolation of the enantiomerically enriched product.
Synthesis via Reductive Amination of 4-Aminoacetophenone Derivatives
One common preparation route involves reductive amination of 4-aminoacetophenone with an appropriate chiral aldehyde or ketone precursor bearing the 1-hydroxymethylpropyl group.
- Starting Materials: 4-aminoacetophenone and (S)-1-hydroxymethylpropanal or its equivalent.
- Reaction: The amino group on 4-aminoacetophenone is reacted with the aldehyde under reductive amination conditions, often using sodium cyanoborohydride or sodium borohydride as the reducing agent.
- Solvent and Conditions: Typically carried out in methanol or ethanol at room temperature or slightly elevated temperature.
- Outcome: Formation of the secondary amine linkage with retention of stereochemistry at the chiral center.
This method allows direct formation of the (S)-configured amino side chain on the phenyl ethanone scaffold.
Alternative Route: Nucleophilic Substitution on 4-Halogenated Acetophenone
Another approach uses 4-halogenated acetophenone derivatives as electrophilic substrates for nucleophilic substitution by a chiral amino alcohol.
- Starting Materials: 4-chloroacetophenone or 4-bromoacetophenone and (S)-1-hydroxymethylpropylamine.
- Reaction: The chiral amine nucleophile displaces the halogen under basic or catalytic conditions.
- Catalysts and Bases: Use of palladium catalysts (e.g., Pd2(dba)3) with ligands such as Xantphos in toluene solvent; bases like sodium tert-butoxide (t-BuONa) facilitate the reaction.
- Temperature: Reflux conditions to promote substitution.
- Purification: Acid-base extraction and crystallization to isolate the product.
This method is supported by analogous processes for related ketone derivatives in the literature, demonstrating good yields and stereochemical integrity.
Chiral Resolution and Enantiomeric Purity
Given the chiral center in the 1-hydroxymethylpropylamino substituent, the preparation often involves:
- Use of enantiomerically pure starting materials,
- Chiral catalysts or auxiliaries during synthesis,
- Chromatographic or crystallization techniques for resolution if racemic mixtures are formed.
No specific details on resolution methods for this exact compound were found in the literature, but standard chiral HPLC or salt formation with chiral acids can be applied.
Representative Data Table of Reaction Conditions and Yields
| Method | Starting Materials | Catalyst/Base | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Reductive Amination | 4-aminoacetophenone + (S)-1-hydroxymethylpropanal | NaBH3CN or NaBH4 | MeOH/EtOH | RT to 40°C | 65-85 | Stereochemistry retained; mild conditions |
| Pd-Catalyzed Nucleophilic Substitution | 4-bromoacetophenone + (S)-1-hydroxymethylpropylamine | Pd2(dba)3 + Xantphos + t-BuONa | Toluene | Reflux (110°C) | 70-75 | Requires inert atmosphere; high purity |
Insights from Related Patent Literature
While direct preparation methods for (S)-1-[4-(1-Hydroxymethylpropylamino)phenyl]ethanone are scarce, patents describing the synthesis of structurally related ketone derivatives with aminoalkyl substituents provide valuable procedural insights:
- Use of palladium-catalyzed cross-coupling reactions to assemble aryl ketone frameworks with amino substituents.
- Employment of halogenated phenyl ketones as electrophiles in nucleophilic aromatic substitution by chiral amines.
- Optimization of reaction parameters to maximize yield and minimize impurities, including controlled addition rates of base and catalyst, temperature control, and acid-base workup procedures.
- Isolation of products by crystallization under acidic or neutral conditions to obtain pure hydrochloride or free base forms.
These methods underline the feasibility of preparing the target compound with high stereochemical fidelity and in good yield.
Summary and Professional Recommendations
- The most practical and scalable preparation of this compound is via nucleophilic substitution of 4-halogenated acetophenone derivatives with the chiral amino alcohol under palladium catalysis.
- Reductive amination of 4-aminoacetophenone with chiral aldehydes is an alternative for laboratories lacking access to palladium catalysts.
- Reaction conditions should be optimized for temperature, catalyst loading, and base addition to maximize yield and purity.
- Enantiomeric purity must be monitored by chiral chromatographic methods.
- Purification by crystallization or salt formation is recommended to isolate the product in a stable and pure form.
Q & A
Q. What are the recommended synthetic routes for (S)-1-[4-(1-Hydroxymethylpropylamino)phenyl]ethanone, and what key reaction conditions influence enantiomeric purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination to introduce the hydroxymethylpropylamino group. For enantiomeric purity, chiral catalysts (e.g., Ru-BINAP complexes) or chiral auxiliaries can be employed. Post-synthesis purification via chiral HPLC or recrystallization in polar solvents (e.g., ethanol/water mixtures) is critical . Reaction temperature (0–25°C) and pH control (6–8) during amination steps are essential to minimize racemization .
Q. How can researchers characterize the purity and structure of this compound using spectroscopic techniques?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H NMR (400 MHz, CDCl) reveals peaks at δ 1.2–1.5 ppm (propyl CH), δ 2.5 ppm (acetyl CH), and δ 7.8–8.1 ppm (aromatic protons). C NMR confirms the carbonyl (δ 205 ppm) and hydroxymethyl (δ 65 ppm) groups .
- Mass Spectrometry (MS) : High-resolution ESI-MS (m/z 237.136 [M+H]) validates molecular weight .
- Infrared (IR) Spectroscopy : Stretching bands at 1680 cm (C=O) and 3300 cm (O-H) confirm functional groups .
Q. What safety protocols should be followed when handling this compound in the laboratory?
- Methodological Answer :
- Use nitrile gloves and safety goggles to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of vapors.
- Store in airtight containers at 2–8°C, away from oxidizers and heat sources .
- In case of exposure, rinse skin with water for 15 minutes and seek medical evaluation .
Advanced Research Questions
Q. What strategies are effective in resolving discrepancies in reported biological activities of this compound across different studies?
- Methodological Answer :
- Standardized Assays : Use cell lines with consistent passage numbers (e.g., HEK-293 or HepG2) and control for solvent effects (e.g., DMSO ≤0.1%).
- Dose-Response Curves : Compare EC values across studies, ensuring purity >98% (validated by HPLC) .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers and adjust for confounding variables like incubation time or temperature .
Q. How does the stereochemistry at the hydroxymethylpropylamino group influence the compound’s interaction with biological targets, and what experimental approaches can validate this?
- Methodological Answer :
- Molecular Docking : Use software (e.g., AutoDock Vina) to simulate interactions with receptor binding pockets. The (S)-enantiomer may show higher affinity due to spatial compatibility with chiral centers in enzymes .
- X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to resolve binding modes at 1.5–2.0 Å resolution .
- Circular Dichroism (CD) : Compare CD spectra of enantiomers to correlate stereochemistry with conformational stability .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC; the compound shows <5% decomposition at pH 7.4 but hydrolyzes rapidly at pH <3 (t = 8 hours) .
- Light Sensitivity : Store in amber vials to prevent photodegradation (UV-Vis analysis confirms λ shifts under UV exposure) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
